(4-(Bromomethyl)-2-methylphenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

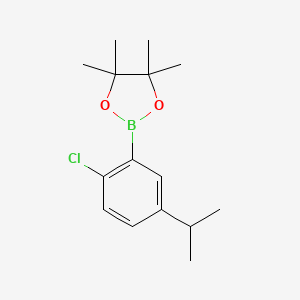

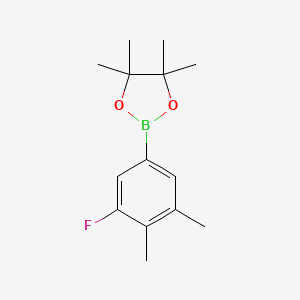

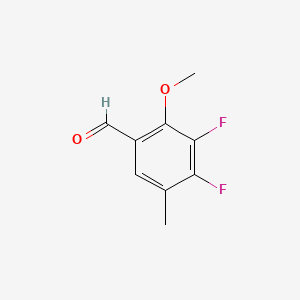

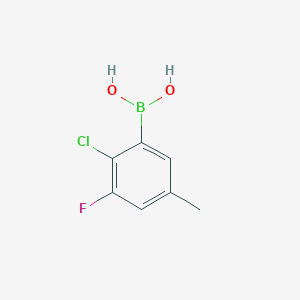

4-(Bromomethyl)-2-methylphenyl)boronic acid, also known as α-Bromo-p-tolueneboronic acid or p-Boronobenzyl bromide, is a chemical compound with the molecular formula C7H8BBrO2 . It is a solid substance with a molecular weight of 214.85 .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2-methylphenyl)boronic acid can be represented by the SMILES string OB(O)c1ccc(CBr)cc1 . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a benzene ring, which also carries a bromomethyl group (CBr) .Chemical Reactions Analysis

While specific chemical reactions involving 4-(Bromomethyl)-2-methylphenyl)boronic acid are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in the design of boronic acid-based autotaxin inhibitors, synthesis of boronated phosphonium salts, and studies of incorporation of boronic acid groups to enhance gene transfection capability .Physical And Chemical Properties Analysis

4-(Bromomethyl)-2-methylphenyl)boronic acid is a crystalline powder that appears white to light beige in color . It has a melting point range of 173-177 °C and should be stored at a temperature of 2-8°C .Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves transmetalation, a process in which a metal atom is transferred from one ligand to another . In the context of Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to wear protective gear, use only in well-ventilated areas, and avoid contact with skin and eyes .

Future Directions

Boronic acids, including 4-(Bromomethyl)-2-methylphenyl)boronic acid, have been used in the design of autotaxin inhibitors, synthesis of boronated phosphonium salts, and studies of incorporation of boronic acid groups to enhance gene transfection capability . These applications suggest potential future directions in the fields of medicinal chemistry, materials science, and gene therapy .

properties

IUPAC Name |

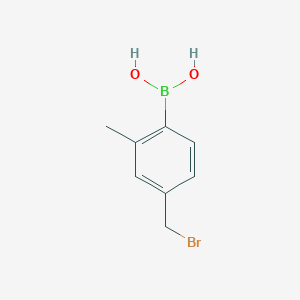

[4-(bromomethyl)-2-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSDYACZNZGFOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CBr)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.